2-butoxyethyl bromoacetate physical and chemical properties
2-butoxyethyl bromoacetate physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Butoxyethyl Bromoacetate
Introduction: Unveiling a Key Synthetic Intermediate
2-Butoxyethyl bromoacetate is a bifunctional organic molecule of significant interest to researchers in organic synthesis and drug development. As an ester of bromoacetic acid and 2-butoxyethanol, it incorporates both a reactive alkylating group (the bromoacetyl moiety) and a flexible ether linkage, making it a versatile building block for the introduction of a butoxyethyl group onto various nucleophilic substrates. Its properties are dictated by the interplay between the electrophilic carbon adjacent to the bromine atom, the ester functionality, and the physicochemical contributions of the butoxyethyl chain.
This guide, intended for scientists and technical professionals, provides a comprehensive overview of the core physical and chemical properties of 2-butoxyethyl bromoacetate. It delves into its synthesis, reactivity, and safe handling, offering field-proven insights grounded in established chemical principles. The protocols and data presented herein are designed to be self-validating, empowering researchers to utilize this reagent with confidence and precision.
Section 1: Core Physicochemical Characteristics
The utility and handling of any chemical reagent are fundamentally governed by its physical properties. These data inform purification methods, reaction setup, and storage conditions.
Key Physical Properties
The following table summarizes the known and calculated physical properties of 2-butoxyethyl bromoacetate.
| Property | Value | Source / Comment |
| CAS Number | 56521-74-5 | [1] |
| Molecular Formula | C₈H₁₅BrO₃ | Calculated |
| Molecular Weight | 239.11 g/mol | Calculated |
| Appearance | Colorless to yellow liquid | Inferred from analogous compounds[2] |
| Boiling Point | 123-124 °C at 3 mmHg | [3] |
| Density (D₄²⁰) | 1.6450 g/cm³ | [3] Note: This value appears high but is reported in the literature. |
| Refractive Index (n_D²⁵) | 1.4572 | [3] |
| Solubility | Miscible with many organic solvents (e.g., toluene, ethers, acetone).[3] Limited solubility in water, subject to slow hydrolysis.[2] | Inferred from synthesis and structure[2][3] |
Chemical Structure and Functional Anatomy
The structure of 2-butoxyethyl bromoacetate is fundamental to its reactivity. It consists of three key functional regions:
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The Bromoacetyl Group (Br-CH₂-C(=O)-): This is the primary reactive site. The bromine atom is an excellent leaving group, and the adjacent carbonyl group withdraws electron density, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.
-
The Ester Linkage (-C(=O)-O-): This group is stable under neutral and acidic conditions but can be hydrolyzed under strong basic conditions.
-
The Butoxyethyl Group (-CH₂-CH₂-O-C₄H₉): This portion of the molecule imparts lipophilicity and can influence solubility and steric interactions at the reaction center.
Caption: Chemical structure of 2-butoxyethyl bromoacetate.
Section 2: Synthesis and Chemical Reactivity
Understanding the synthesis of 2-butoxyethyl bromoacetate provides insight into potential impurities and informs its reactivity profile.
Synthesis via Bromination and Esterification
A common laboratory and industrial synthesis involves the reaction of chloroacetic acid with a bromide salt in the presence of a strong acid, followed by in-situ esterification with 2-butoxyethanol.[3] The use of toluene and azeotropic distillation is critical for driving the reaction to completion by removing water.
Caption: Workflow for the synthesis of 2-butoxyethyl bromoacetate.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for bromoacetate synthesis.[3]
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Reagent Charging: To a multi-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add chloroacetic acid (1.0 mol), potassium bromide (1.2 mol), and 2-butoxyethanol (1.0 mol) in toluene.
-
Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.2 mol) dropwise, ensuring the temperature remains below 60°C. Causality: This exothermic reaction generates HBr in-situ, which substitutes the chlorine on chloroacetic acid to form bromoacetic acid. Sulfuric acid also acts as a catalyst for the subsequent esterification.
-
Reaction: Heat the mixture to reflux. Water, a byproduct of the esterification, will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected. Causality: The removal of water via azeotropic distillation with toluene shifts the equilibrium towards the formation of the ester product, maximizing the yield.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium bisulfate byproduct. Wash the toluene solution sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine. Self-Validation: The bicarbonate wash neutralizes any remaining acid, which is confirmed by the cessation of gas evolution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield pure 2-butoxyethyl bromoacetate.[3]
Chemical Reactivity: The Alkylating Agent
The primary utility of 2-butoxyethyl bromoacetate is as an alkylating agent. It readily participates in nucleophilic substitution reactions (Sₙ2), where a nucleophile displaces the bromide ion.
Nu:⁻ + Br-CH₂CO₂R → Nu-CH₂CO₂R + Br⁻ (where R = 2-butoxyethyl)
This reactivity is central to its application in organic synthesis. For example, it can be used to attach the butoxyethyl acetate moiety to amines, phenols, thiols, and carbanions. The reaction with carboxylate ions, for instance, has been studied for analogous compounds like ethyl bromoacetate.[4] The reaction rate is influenced by the nucleophilicity of the attacking species and the solvent system employed.
Section 3: Spectroscopic Profile
Predicted Spectroscopic Data
| Spectroscopy | Functional Group | Expected Wavenumber (cm⁻¹) / Chemical Shift (δ) | Rationale & Reference Analogs |
| FTIR | C=O (Ester) | ~1740-1760 cm⁻¹ | Strong, characteristic stretch for α-halo esters.[5] |
| C-O (Ester/Ether) | ~1300-1000 cm⁻¹ | Multiple strong C-O stretching vibrations.[5] | |
| C-H (Alkyl) | ~2850-2960 cm⁻¹ | Stretching vibrations from the butoxyethyl chain.[5] | |
| C-Br | ~600-700 cm⁻¹ | Weaker C-Br stretching absorption. | |
| ¹H NMR | Br-CH₂ -COO | ~3.8-4.0 ppm | Protons alpha to bromine and a carbonyl are highly deshielded. |
| O-CH₂ -CH₂ -O | ~3.6-4.3 ppm | Protons on the ethyl bridge of the ether linkage. | |
| O-CH₂ -(CH₂)₂CH₃ | ~3.4-3.6 ppm | Protons on the butoxy chain adjacent to the ether oxygen. | |
| -(CH₂)₂-CH₃ | ~0.9 ppm | Terminal methyl group of the butyl chain. |
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation (NMR): Dissolve approximately 10-20 mg of the purified sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Causality: CDCl₃ is a standard solvent that solubilizes the compound well and has a minimal number of solvent peaks.
-
Sample Preparation (FTIR): For Attenuated Total Reflectance (ATR) FTIR, place a single drop of the neat liquid sample directly onto the ATR crystal.[5]
-
Data Acquisition: Acquire spectra according to standard instrument parameters. For NMR, a standard ¹H acquisition is typically sufficient. For FTIR, an accumulation of 16-32 scans provides a good signal-to-noise ratio.
-
Data Processing: Process the raw data (e.g., Fourier transform, phase correction for NMR; background subtraction for FTIR). Integrate NMR peaks and assign chemical shifts relative to a reference standard (e.g., TMS).
Section 4: Safety, Handling, and Storage
2-Butoxyethyl bromoacetate must be handled with care, as its properties are a composite of its parent structures: alkyl bromides and glycol ethers. It should be treated as a lachrymator, a corrosive substance, and a potential toxin.[2][7][8]
Hazard Summary
| Hazard Class | Description | Precautionary Action |
| Corrosive | Causes severe skin burns and eye damage.[7][8] | Wear appropriate gloves, lab coat, and chemical splash goggles. |
| Lachrymator | Vapors are highly irritating to the eyes, causing tearing.[7][8] | Always handle in a certified chemical fume hood. |
| Toxic | Harmful if swallowed, inhaled, or absorbed through the skin.[2][9] | Avoid all direct contact and inhalation of vapors. |
| Reactivity | Incompatible with strong oxidizing agents and strong bases.[7] | Store away from incompatible materials. |
Safe Handling and Storage Protocol
Caption: Logical workflow for safe handling, storage, and spill response.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles.[7]
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood to avoid inhalation of the lachrymatory vapors.[8]
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals. Store away from strong oxidizing agents and bases.[7]
-
Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. Collect the material in a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains.[7][9]
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2-butoxyethyl 2-bromoacetate | CAS#:56521-74-5. (2025, November 22). Chemsrc. Retrieved from [Link]
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C16H32O6 | CID 159224985. (n.d.). PubChem. Retrieved from [Link]
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2-Butoxyethyl acetate. (n.d.). NIST WebBook. Retrieved from [Link]
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Shunmugasundram, A., & Ganesh, T. B. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(2), 171-175. Retrieved from [Link]
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2-butoxyethyl acetate. (n.d.). The Good Scents Company. Retrieved from [Link]
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A Process For Preparation Of 2 Butoxyethyl Ester Of Chloroacetic Acid. (n.d.). Quick Company. Retrieved from [Link]
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Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. (2019, June 7). ACS Omega. Retrieved from [Link]
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